molecular formula C4H4N6O2 B2918717 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 380590-45-4

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B2918717
CAS RN: 380590-45-4
M. Wt: 168.116
InChI Key: OBKWIOMZWRTISM-UHFFFAOYSA-N
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Description

The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” would likely feature a five-membered oxadiazole ring attached to an amine group .


Chemical Reactions Analysis

Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” are not available due to the lack of specific studies .

Scientific Research Applications

Energetic Compounds

Compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings, such as “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine”, have been studied for their potential as energetic materials . These compounds exhibit good thermal stabilities and acceptable sensitivity values. Their detonation performance numbers, based on the calculated heats of formation and measured densities, indicate that some of these bonded nitroaminofurazan/oxadiazole materials are comparable to RDX .

Anti-Salmonella Typhi Activity

New 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-Salmonella Typhi activity . Some of these compounds showed significant activity against Salmonella Typhi . This suggests that “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” and its derivatives could potentially be used in the development of new antibacterial drugs.

Urease Inhibitory Activity

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests that “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” could potentially be used in the development of new urease inhibitors.

Safety And Hazards

The safety and hazards of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” are not known due to the lack of specific studies .

Future Directions

The future directions for “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” could involve further studies on its synthesis, properties, and potential applications in various fields, given the wide range of biological activities exhibited by oxadiazole derivatives .

properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKWIOMZWRTISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

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